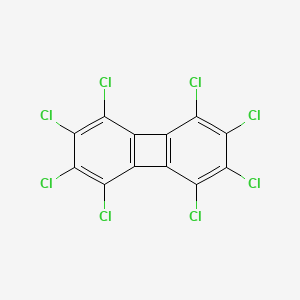
Octachlorobiphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octachlorobiphenylene is a polychlorinated biphenylene compound with the chemical formula C12H2Cl8 It is a highly chlorinated derivative of biphenylene, characterized by the presence of eight chlorine atoms attached to the biphenylene structure
準備方法
Synthetic Routes and Reaction Conditions
Octachlorobiphenylene can be synthesized through the chlorination of biphenylene. One common method involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The reaction is typically carried out under controlled conditions, with the biphenylene substrate being exposed to UV light to facilitate the chlorination process . The reaction mixture is then subjected to purification steps, such as liquid chromatography, to isolate the desired this compound product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale chlorination processes similar to those used in laboratory synthesis. Industrial production would likely require optimization of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Octachlorobiphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of chlorinated biphenylene oxides.
Reduction: Reduction reactions can be carried out to remove chlorine atoms, resulting in less chlorinated biphenylene derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated biphenylene derivatives, such as tetrachlorobiphenylene and hexachlorobiphenylene, depending on the extent of the reaction.
科学的研究の応用
Octachlorobiphenylene has several scientific research applications:
Environmental Monitoring: It is used as a marker compound to track polychlorinated biphenylene contamination in air, water, soil, and sediment samples.
Toxicological Studies: Researchers study its potential effects on biological systems, including its interactions with cellular processes and hormonal functions.
Analytical Chemistry: It is used in the development of analytical methods for detecting and quantifying polychlorinated biphenylenes in environmental and biological samples.
作用機序
The mechanism of action of octachlorobiphenylene involves its interaction with cellular components and enzymes. Due to its high chlorine content, it can disrupt cellular processes by interfering with membrane integrity and enzyme function. The exact molecular targets and pathways involved are still under investigation, but it is known to affect hormonal functions and potentially contribute to the development of diseases.
類似化合物との比較
Similar Compounds
Tetrachlorobiphenylene: A less chlorinated derivative with four chlorine atoms.
Hexachlorobiphenylene: A derivative with six chlorine atoms.
Polychlorinated Biphenyls (PCBs): A broader class of compounds with varying degrees of chlorination.
Uniqueness
Octachlorobiphenylene is unique due to its high degree of chlorination, which imparts distinct chemical properties and reactivity compared to its less chlorinated counterparts. Its high chlorine content makes it more resistant to degradation and more persistent in the environment, which is a significant factor in its use as a marker compound for environmental monitoring .
特性
CAS番号 |
7090-45-1 |
|---|---|
分子式 |
C12Cl8 |
分子量 |
427.7 g/mol |
IUPAC名 |
1,2,3,4,5,6,7,8-octachlorobiphenylene |
InChI |
InChI=1S/C12Cl8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 |
InChIキー |
JXNBEAAYOKCGFR-UHFFFAOYSA-N |
正規SMILES |
C12=C(C3=C1C(=C(C(=C3Cl)Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















